Z-Ala-Phe-OH

Description

Chemical Identity and Nomenclature

Z-Ala-Phe-OH exhibits a comprehensive nomenclature system reflecting its structural complexity and functional significance. The compound is officially registered under Chemical Abstracts Service number 2768-53-8 and maintains the European Community number 220-454-5. The systematic International Union of Pure and Applied Chemistry name for this compound is (2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid.

The compound possesses numerous synonymous designations that reflect different naming conventions and regulatory frameworks. Primary synonyms include N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine, N-benzyloxycarbonyl-L-alanyl-L-phenylalanine, and ((Benzyloxy)carbonyl)-L-alanyl-L-phenylalanine. Additional chemical database identifiers encompass ChEMBL identification CHEMBL3596377 and Nikkaji Number J293.792A.

The systematic nomenclature reflects the compound's dipeptide nature, comprising L-alanine and L-phenylalanine residues with an N-terminal benzyloxycarbonyl protecting group. This protection strategy represents a standard approach in peptide chemistry for maintaining amino acid integrity during synthetic procedures.

Structural Properties and Molecular Architecture

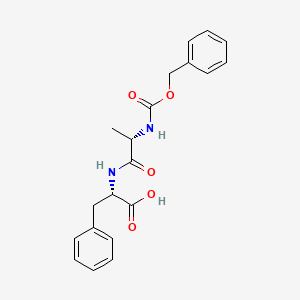

The molecular architecture of this compound demonstrates characteristic features of protected dipeptides with specific stereochemical configurations. The compound maintains a molecular formula of C₂₀H₂₂N₂O₅ with a calculated molecular weight of 370.4 grams per mole. The structure incorporates two defined stereocenters, both maintaining S-configuration, consistent with the natural L-amino acid stereochemistry.

The molecular structure features a benzyloxycarbonyl protecting group attached to the N-terminus of the alanine residue, followed by a peptide bond linking to the phenylalanine residue with a free carboxylic acid terminus. The benzyl protection provides stability against unwanted side reactions while maintaining compatibility with standard peptide synthesis protocols.

Computational analysis reveals an InChI string of InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1. The corresponding InChI Key designation BVNXQVWGWUHKMK-YOEHRIQHSA-N provides a unique molecular identifier for database searches and computational applications.

The Simplified Molecular Input Line Entry System representation CC@@HNC(=O)OCC2=CC=CC=C2 encodes the complete molecular connectivity and stereochemical information. This representation facilitates computational modeling and structure-activity relationship studies.

Physical and Chemical Properties

This compound exhibits distinctive physical and chemical properties that influence its handling, storage, and application in research settings. The compound demonstrates a calculated density of 1.253 grams per cubic centimeter at standard conditions. Thermal analysis reveals a boiling point of 643.7 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury.

The compound exhibits a flash point of 343.1 degrees Celsius, indicating significant thermal stability under normal laboratory conditions. The refractive index measures 1.581, providing optical characterization useful for purity assessment and identification purposes. Vapor pressure analysis demonstrates extremely low volatility with a calculated value of 1.9 × 10⁻¹⁷ millimeters of mercury at 25 degrees Celsius.

Solubility characteristics demonstrate selective dissolution patterns across different solvent systems. The compound exhibits solubility in methanol at concentrations of approximately 50 milligrams per milliliter, producing almost clear, almost colorless solutions. Additionally, the compound demonstrates solubility in dimethyl sulfoxide, facilitating its use in various biochemical assays and synthetic procedures.

Storage requirements specify maintenance at -20 degrees Celsius to ensure compound stability and prevent degradation. This temperature requirement reflects the susceptibility of the benzyloxycarbonyl protecting group and peptide bonds to hydrolytic degradation under ambient conditions.

Spectroscopic and Crystallographic Characterization

Crystallographic analysis of this compound provides detailed three-dimensional structural information essential for understanding molecular interactions and solid-state behavior. Crystal structure data deposited under Cambridge Crystallographic Data Centre number 739735 originates from research published in the Royal Society of Chemistry journal with Digital Object Identifier 10.1039/b924981h. The corresponding crystal structure data repository maintains identifier 10.5517/ccstrfr for accessing detailed crystallographic parameters.

The crystallographic analysis reveals precise atomic coordinates, bond lengths, and angular relationships within the solid-state structure. Three-dimensional conformational analysis demonstrates the spatial arrangement of functional groups and provides insight into potential intermolecular interactions influencing crystal packing and stability.

Spectroscopic characterization encompasses multiple analytical techniques providing complementary structural information. Nuclear magnetic resonance spectroscopy data, though not extensively detailed in the available literature, would typically reveal characteristic chemical shifts for the aromatic protons of both the benzyl protecting group and phenylalanine side chain, alongside aliphatic protons from the alanine methyl group and peptide backbone.

Infrared spectroscopy analysis would be expected to demonstrate characteristic absorption bands corresponding to amide carbonyl stretching, N-H stretching, aromatic C-H stretching, and carboxylic acid functional groups. The benzyloxycarbonyl protecting group would contribute additional carbonyl absorption and aromatic overtone bands to the spectroscopic profile.

Mass spectrometric analysis confirms molecular weight determination and fragmentation patterns consistent with the proposed structure. High-resolution mass spectrometry provides exact mass measurements enabling elemental composition verification and structural confirmation through isotope pattern analysis.

Properties

IUPAC Name |

(2S)-3-phenyl-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O5/c1-14(21-20(26)27-13-16-10-6-3-7-11-16)18(23)22-17(19(24)25)12-15-8-4-2-5-9-15/h2-11,14,17H,12-13H2,1H3,(H,21,26)(H,22,23)(H,24,25)/t14-,17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVNXQVWGWUHKMK-YOEHRIQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2768-53-8 | |

| Record name | N-[(Phenylmethoxy)carbonyl]-L-alanyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2768-53-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-phenyl-N-[N-[(phenylmethoxy)carbonyl]-L-alanyl]-L-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Phe-OH typically involves the coupling of Z-Ala-OH (N-Cbz-L-alanine) with HCl·Phe-OMe (L-phenylalanine methyl ester hydrochloride) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. After the coupling reaction, the product is purified using chromatographic techniques .

Industrial Production Methods

Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides. SPPS involves the stepwise addition of protected amino acids to a growing peptide chain anchored to a solid resin. The use of automated peptide synthesizers can further enhance the efficiency and reproducibility of the process .

Chemical Reactions Analysis

Types of Reactions

Z-Ala-Phe-OH can undergo various chemical reactions, including:

Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions to yield the constituent amino acids.

Oxidation: The phenylalanine residue can undergo oxidation to form phenylalanine derivatives.

Substitution: The Z-protecting group can be removed under hydrogenation conditions to yield the free dipeptide.

Common Reagents and Conditions

Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

Major Products Formed

Hydrolysis: Alanine and phenylalanine.

Oxidation: Phenylalanine derivatives such as tyrosine.

Substitution: Free dipeptide (Ala-Phe) after removal of the Z-protecting group.

Scientific Research Applications

Peptide Synthesis

Overview:

Z-Ala-Phe-OH is widely recognized as a crucial building block in the synthesis of peptides. Peptides play a vital role in developing new drugs and therapeutic agents due to their biological activity and specificity.

Key Points:

- Building Block: It serves as a fundamental component for synthesizing more complex peptide structures.

- Therapeutic Potential: Peptides synthesized using this compound have been explored for their potential in treating various diseases, including cancer and metabolic disorders .

Biotechnology

Overview:

In biotechnology, this compound enhances the efficiency of recombinant protein production. This is critical for research and industrial applications where proteins are expressed in host organisms.

Key Points:

- Protein Expression Systems: The compound aids in optimizing the expression systems used to produce recombinant proteins, which are essential for vaccines, enzymes, and therapeutic proteins .

- Applications in Research: It is utilized in various biotechnological applications such as gene therapy and the development of biologics .

Drug Development

Overview:

this compound is leveraged in drug development, particularly in oncology and immunology, where peptide-based therapies are gaining traction.

Key Points:

- Novel Pharmaceuticals: Researchers utilize its properties to create innovative pharmaceuticals that can target specific pathways involved in disease processes .

- Peptide-Based Therapies: The compound's stability and efficacy make it suitable for formulating peptide drugs that can modulate immune responses or inhibit tumor growth .

Analytical Chemistry

Overview:

In analytical chemistry, this compound is employed as a standard in techniques such as mass spectrometry and chromatography.

Key Points:

- Standardization: It helps in calibrating instruments and ensuring accurate analysis of complex biological samples .

- Quality Control: The use of this compound as a reference material enhances the reliability of analytical results in pharmaceutical research .

Cosmetic Formulations

Overview:

this compound is also explored within the cosmetic industry for its potential benefits in skincare products.

Key Points:

- Skin Health: Its incorporation into formulations aims to improve skin health by enhancing hydration and elasticity .

- Market Trends: The growing interest in biocompatible ingredients has led to an increased focus on peptides like this compound in cosmetic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Peptide Synthesis | Building block for therapeutic peptides | Facilitates drug development |

| Biotechnology | Enhances recombinant protein production | Optimizes expression systems |

| Drug Development | Used in creating novel pharmaceuticals | Targets specific disease pathways |

| Analytical Chemistry | Standard for mass spectrometry and chromatography | Ensures accuracy in biological sample analysis |

| Cosmetic Formulations | Ingredient for skincare products | Improves skin health and appearance |

Case Studies

- Peptide Therapeutics Development:

- Recombinant Protein Production:

- Cosmetic Efficacy Studies:

Mechanism of Action

The mechanism of action of Z-Ala-Phe-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate or inhibitor for various enzymes, influencing their activity and function. The presence of the Z-protecting group can also modulate the compound’s stability and reactivity, affecting its overall biological activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Z-Ala-Phe-OH with structurally related dipeptides and protected amino acids:

Key Observations :

- Sequence Isomerism: Z-Phe-Ala-OH shares the same molecular formula as this compound but differs in amino acid sequence, leading to altered chromatographic retention and enzyme specificity .

- Protecting Groups : this compound (Z = benzyloxycarbonyl) requires hydrogenation for deprotection, while Fmoc-α-Me-L-Phe-OH uses base-labile Fmoc, enabling orthogonal synthesis strategies .

- Solubility: this compound and Z-Phe-OH dissolve in DMSO, whereas H-Ala-Phe-OH (unprotected) is more polar and requires methanol/water mixtures .

Chromatographic Behavior

Mixed-mode chromatography (e.g., Atlantis PREMIER BEH C18 AX) separates peptides based on hydrophobicity and ion-exchange interactions. The table below compares retention behaviors:

Biological Activity

Z-Ala-Phe-OH, also known as N-Cbz-L-alanyl-L-phenylalanine, is a dipeptide consisting of alanine and phenylalanine residues. This compound has garnered attention in biochemical research due to its potential biological activities, particularly in enzyme interactions and therapeutic applications. This article delves into the biological activity of this compound, supported by data tables, research findings, and case studies.

Chemical Structure and Synthesis

This compound features a benzyloxycarbonyl (Z) protecting group at the N-terminus, which enhances its stability and reactivity in biological systems. The synthesis of this dipeptide typically involves the formation of a peptide bond between L-Alanine and L-Phenylalanine. Various methods can be employed for its synthesis, including enzyme-catalyzed reactions using serine proteinases and metalloproteinases, which facilitate the coupling of amino acids under controlled conditions.

Enzyme Interactions

This compound has been studied for its role as a substrate or inhibitor in enzymatic reactions. For instance, it has shown potential in influencing the activity of chymotrypsin through the formation of hemiacetals with the enzyme. Research indicates that the aldehyde group in related compounds significantly increases binding affinity, suggesting that this compound may also exhibit similar properties .

Table 1: Binding Affinity Comparison

| Compound | Binding Increase Factor |

|---|---|

| Z-Ala-Ala-Phe-CHO | 100-fold |

| This compound | TBD (To be determined) |

Influence on Cellular Functions

Peptides like this compound are known to influence cellular functions by modulating cell signaling pathways and gene expression. They can interact with various biomolecules, affecting their stability and activity. This dipeptide's ability to act as an enzyme inhibitor or activator makes it a candidate for therapeutic applications in drug design.

Case Studies

The mechanism by which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : By binding to active sites on enzymes like chymotrypsin, this compound can inhibit their activity, thereby influencing metabolic pathways.

- Substrate Role : As a substrate for various enzymes, it can impact biochemical reactions essential for cellular metabolism.

- Stability Modulation : The presence of the Z-protecting group enhances the compound's stability, allowing for prolonged biological activity.

Applications in Research and Medicine

This compound is being explored for various applications:

Q & A

Q. How can FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to formulate hypotheses about this compound’s bioactivity?

- Methodological Answer :

- Novelty : Investigate understudied targets (e.g., bacterial proteases vs. human enzymes).

- Feasibility : Pilot studies using microplate assays to minimize reagent costs.

- Ethics : Use in vitro models before animal testing.

Align with gaps identified in literature reviews (e.g., lack of structural data on this compound-enzyme complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.